2-(1,4-Dithiepan-6-yl)-9-[(2-fluoro-5-methoxyphenyl)methyl]-2,9-diazaspiro[4.5]decane
Overview
Description
2-(1,4-Dithiepan-6-yl)-9-[(2-fluoro-5-methoxyphenyl)methyl]-2,9-diazaspiro[45]decane is a complex organic compound featuring a unique spiro structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,4-Dithiepan-6-yl)-9-[(2-fluoro-5-methoxyphenyl)methyl]-2,9-diazaspiro[4.5]decane typically involves multiple steps, starting from readily available precursors. The key steps include:
- Formation of the dithiepan ring through a cyclization reaction.
- Introduction of the fluoro-methoxyphenyl group via a substitution reaction.
- Construction of the diazaspirodecane core through a spirocyclization process.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(1,4-Dithiepan-6-yl)-9-[(2-fluoro-5-methoxyphenyl)methyl]-2,9-diazaspiro[4.5]decane can undergo various chemical reactions, including:
Oxidation: The dithiepan ring can be oxidized to form sulfoxides or sulfones.
Reduction: The fluoro-methoxyphenyl group can be reduced under specific conditions.
Substitution: The diazaspirodecane core can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the dithiepan ring can yield sulfoxides or sulfones, while reduction of the fluoro-methoxyphenyl group can produce the corresponding alcohol.
Scientific Research Applications
2-(1,4-Dithiepan-6-yl)-9-[(2-fluoro-5-methoxyphenyl)methyl]-2,9-diazaspiro[4
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological targets in novel ways.
Medicine: It could serve as a lead compound for the development of new pharmaceuticals.
Industry: Its properties may make it useful in the development of new materials or catalysts.
Mechanism of Action
The mechanism by which 2-(1,4-Dithiepan-6-yl)-9-[(2-fluoro-5-methoxyphenyl)methyl]-2,9-diazaspiro[4.5]decane exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its unique spiro structure. This interaction can modulate the activity of these targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(1,4-Dithiepan-6-yl)-9-[(2-chloro-5-methoxyphenyl)methyl]-2,9-diazaspiro[4.5]decane
- 2-(1,4-Dithiepan-6-yl)-9-[(2-bromo-5-methoxyphenyl)methyl]-2,9-diazaspiro[4.5]decane
Uniqueness
The presence of the fluoro-methoxyphenyl group in 2-(1,4-Dithiepan-6-yl)-9-[(2-fluoro-5-methoxyphenyl)methyl]-2,9-diazaspiro[4.5]decane distinguishes it from its analogs. This group can significantly influence the compound’s reactivity and interactions with biological targets, making it a unique and valuable compound for research and development.
Properties
IUPAC Name |
2-(1,4-dithiepan-6-yl)-9-[(2-fluoro-5-methoxyphenyl)methyl]-2,9-diazaspiro[4.5]decane | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31FN2OS2/c1-25-19-3-4-20(22)17(11-19)12-23-7-2-5-21(15-23)6-8-24(16-21)18-13-26-9-10-27-14-18/h3-4,11,18H,2,5-10,12-16H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAJUNGJCRPNMJH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)F)CN2CCCC3(C2)CCN(C3)C4CSCCSC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31FN2OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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